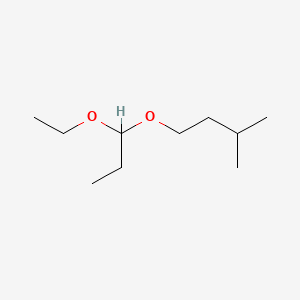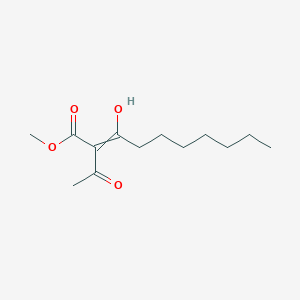
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is a complex organophosphorus compound that features palladium as the central metal atom coordinated with triphenylphosphine ligands. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium typically involves the reaction of palladium salts with triphenylphosphine under controlled conditions. One common method is the reduction of palladium(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism by which palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with similar catalytic properties.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex used in similar catalytic applications.
Uniqueness
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations.
Eigenschaften
CAS-Nummer |
153986-50-6 |
|---|---|
Molekularformel |
C37H30OP2Pd+2 |
Molekulargewicht |
659.0 g/mol |
IUPAC-Name |
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium |
InChI |
InChI=1S/C37H30OP2.Pd/c38-37(39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+2; |
InChI-Schlüssel |
RESUPJNNLDIZSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


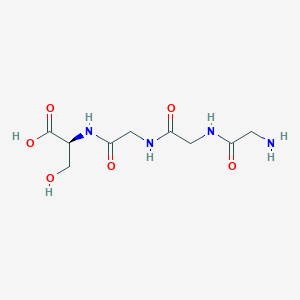

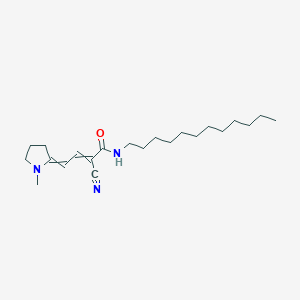
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)

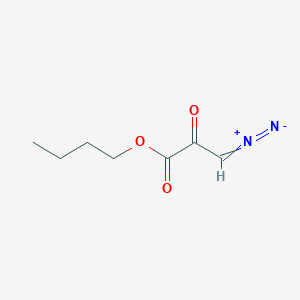

![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
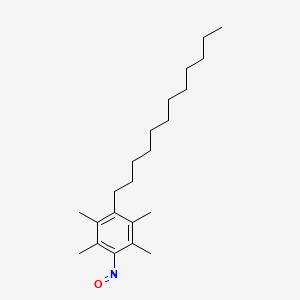

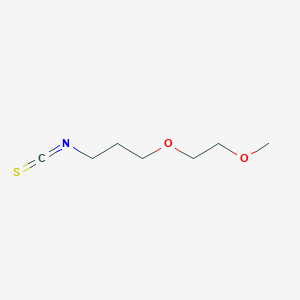
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
